ethyl 4-((4-((3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and structural motifs. It includes a piperazine ring, a thiophene ring, and sulfonyl, carbamoyl, and carboxylate groups .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the thiophene ring could be formed using techniques such as the Gewald reaction . The piperazine ring could be introduced through a reaction with an appropriate diamine .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene and piperazine rings would add a level of rigidity to the molecule, while the various functional groups could participate in a range of interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the carbamoyl groups could potentially participate in reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate, sulfonyl, and carbamoyl groups could enhance its solubility in polar solvents .Scientific Research Applications
- Anti-Inflammatory Agents : Thiophene derivatives, like the one you mentioned, have been investigated for their anti-inflammatory properties . Researchers explore their potential as novel anti-inflammatory drugs.
- Suzuki–Miyaura Coupling : The SM coupling reaction is a powerful method for forming carbon–carbon bonds. Organoboron reagents play a crucial role in this process . Investigating the reactivity of this compound in SM couplings could reveal its utility in constructing complex organic molecules.
- Crystallographic studies have confirmed the structures of related compounds. For instance, the crystal and molecular structures of ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate and ethyl 4-(3-bromophenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate have been reported . Investigating the crystal structure of the compound you mentioned could provide valuable insights.
Medicinal Chemistry and Drug Development
Organic Synthesis and Catalysis
Crystallography and Structural Studies
Future Directions
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its targets. Given the presence of a thiophene ring, it might interact with pathways involving sulfur metabolism. Without knowing the exact targets, it is difficult to predict the specific pathways and their downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not yet known. Factors such as the compound’s size, polarity, and functional groups will influence its bioavailability. For instance, the presence of the ethyl and piperazine groups may enhance its solubility, potentially improving absorption and distribution .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the compound’s stability could be affected by oxidative conditions due to the presence of the thiophene ring .
properties
IUPAC Name |
ethyl 4-[4-[[3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O6S2/c1-3-33-23(30)26-11-13-27(14-12-26)35(31,32)16-9-7-15(8-10-16)20(28)25-22-19(21(29)24-2)17-5-4-6-18(17)34-22/h7-10H,3-6,11-14H2,1-2H3,(H,24,29)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJPZKGBHASRFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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